N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(26-18-6-2-1-3-7-18)16-29-19-11-9-17(10-12-19)23-25-15-13-21(27-23)20-8-4-5-14-24-20/h4-5,8-15,18H,1-3,6-7,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRZAILDCYFULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide, a compound with the CAS number 1130983-99-1, is a member of the benzamide class and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 396.46 g/mol. The compound features a cyclohexyl group, a phenoxy group, and pyridine and pyrimidine moieties, which contribute to its pharmacological properties.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown potent inhibition of specific kinases involved in cancer pathways. For instance, derivatives containing pyridine and pyrimidine rings have been reported to inhibit RET kinase activity, suggesting that this compound may also target similar pathways .
- Antitumor Effects : Preliminary studies suggest that compounds with similar structures have demonstrated antitumor effects in various cancer models. For example, benzamide derivatives have been linked to reduced cell proliferation in cancer cell lines .
- Pharmacogenomic Factors : Variability in biological response to similar compounds can be influenced by genetic factors affecting drug metabolism and efficacy, highlighting the need for personalized approaches in treatment .
Case Studies
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with this compound showed significant reductions in cell viability, indicating potential as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapid absorption has been noted in preliminary studies.
- Distribution : The compound exhibits good tissue distribution due to its lipophilicity.
- Metabolism : Metabolized primarily via hepatic pathways.
- Excretion : Renal excretion of metabolites has been observed.
Comparison with Similar Compounds
Physicochemical Properties
Key parameters influencing bioavailability and activity:
Pharmacological and Functional Insights
- A2A Adenosine Receptor Targeting (): Compound 7 and analogs show affinity for A2A receptors, critical in neurological and inflammatory pathways. The target’s pyridinyl-pyrimidinyl group may modulate receptor selectivity or potency compared to purine-based structures .
- Enzyme Inhibition (): Analogous compounds (e.g., DHODH inhibitors like 2-amino-5-[4-(phenanthrenyl)phenyl]acetamide) suggest the target could inhibit nucleotide synthesis enzymes, depending on substituent interactions .
Challenges and Opportunities
- Synthetic Complexity : The pyridinyl-pyrimidinyl system may require multi-step synthesis, similar to ’s benzimidazole derivatives (yields: 72-97%), necessitating optimization for scalability .
- ADME Profile : Higher PSA (compared to ’s 65.33) may limit bioavailability, requiring formulation strategies or structural tweaks .
- Target Selectivity : Structural differences from purine-based analogs () could reduce off-target effects in receptor binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide, and how can reaction yields be improved?
- Methodology :
- Substitution Reactions : Use alkaline conditions for nucleophilic aromatic substitution (e.g., replacing halogens with pyridylmethoxy groups, as in ).
- Reduction : Employ iron powder under acidic conditions to reduce nitro groups to amines (e.g., nitrobenzene to aniline derivatives) .
- Condensation : Apply coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, ensuring stoichiometric control and low-temperature conditions to minimize side reactions .
- Yield Optimization : Monitor reactions via TLC (hexane:ethyl acetate systems) and purify intermediates via column chromatography. Example yields for analogous compounds range from 58% to 85% .
Q. Which analytical techniques are critical for structural validation of this compound?
- Key Methods :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm aromatic proton environments and acetamide linkage (δ ~2.0 ppm for CH₃ groups) .
- Mass Spectrometry : High-resolution MS (e.g., VG70-70H spectrometer) to verify molecular weight (e.g., [M+H]⁺ peaks at m/z 376.0 for related structures) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for similar acetamide derivatives .
Q. How can solubility and stability be assessed for in vitro assays?
- Protocol :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy to detect aggregation .
- Stability Studies : Conduct accelerated degradation tests under varying pH (1–10) and temperatures (25–40°C), monitored via HPLC .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on pyridinyl-pyrimidinyl motifs for binding affinity .
- Case Study : Analogous compounds showed improved IC₅₀ values (≤10 nM) when hydrophobic cyclohexyl groups enhanced target pocket occupancy .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Troubleshooting Framework :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
- Buffer Composition : Control for ionic strength and co-solvents (e.g., DMSO ≤0.1%) to prevent false negatives .
- Example : Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM) were traced to differences in ATP concentrations in kinase assays .
Q. What strategies mitigate off-target effects in vivo compared to in vitro models?
- Experimental Design :
- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., hydroxylation or glucuronidation) that may interact with non-target proteins .
- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) to track accumulation in organs (e.g., liver vs. brain) .
Q. How to evaluate the compound’s photodegradation pathways for formulation stability?
- Methodology :
- Photolysis Experiments : Expose to UV light (λ = 254 nm) in simulated biological fluids, followed by HPLC-MS to identify degradation products (e.g., cleavage of phenoxyacetamide bonds) .
- Kinetic Analysis : Calculate half-lives (t₁/₂) under varying light intensities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
